molecular formula C6H9F3N2 B13027491 [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine

Cat. No.: B13027491
M. Wt: 166.14 g/mol
InChI Key: UOZVVLOLDLAKNL-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine: is a chemical compound with the following properties:

    IUPAC Name: 3-(trifluoromethyl)bicyclo[1.1.1]pent-1-ylamine hydrochloride

    Molecular Formula: C₆H₈F₃N·HCl

    Molecular Weight: 187.59 g/mol

    CAS Number: 262852-11-9

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be prepared through appropriate reactions involving bicyclo[1.1.1]pentane derivatives and hydrazine. Specific conditions and reagents would depend on the desired synthetic pathway.

Industrial Production:: Industrial-scale production methods are not well-established due to limited applications and research on this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions involving the trifluoromethyl group are likely.

Common Reagents and Conditions::

    Hydrazine: Used for its synthesis.

    Halogenating Agents: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

Major Products:: The major products formed from these reactions would include various derivatives of the bicyclo[1.1.1]pentane scaffold.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Fluorinated Compounds: Valuable in medicinal chemistry and materials science.

Biology and Medicine::

    Drug Discovery: Exploration of potential pharmacological properties.

    Fluorinated Pharmaceuticals: Investigation of bioactivity.

Industry::

    Fine Chemicals: Limited industrial applications due to its specialized structure.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of research. It may interact with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While there are no direct analogs, its unique trifluoromethyl-substituted bicyclo[1.1.1]pentane framework sets it apart.

Properties

Molecular Formula

C6H9F3N2

Molecular Weight

166.14 g/mol

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

InChI

InChI=1S/C6H9F3N2/c7-6(8,9)4-1-5(2-4,3-4)11-10/h11H,1-3,10H2

InChI Key

UOZVVLOLDLAKNL-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NN)C(F)(F)F

Origin of Product

United States

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